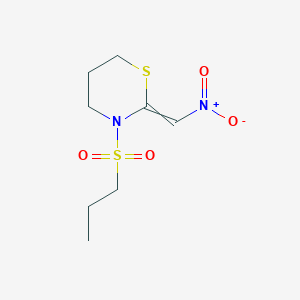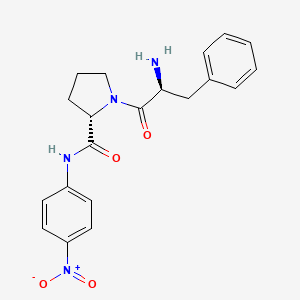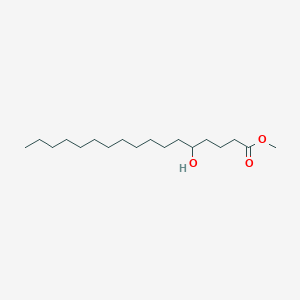
Methyl 5-hydroxyheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxyheptadecanoate is a chemical compound with the molecular formula C18H36O3. It is a methyl ester derivative of 5-hydroxyheptadecanoic acid. This compound is part of the family of hydroxy fatty acid methyl esters, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxyheptadecanoate typically involves the esterification of 5-hydroxyheptadecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxyheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-oxoheptadecanoic acid or 5-carboxyheptadecanoic acid.
Reduction: Formation of 5-hydroxyheptadecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-hydroxyheptadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of hydroxy fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable surfactants and lubricants
Mechanism of Action
The mechanism of action of methyl 5-hydroxyheptadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases. These enzymes catalyze the hydrolysis of the ester bond and the oxidation of the hydroxyl group, respectively. The resulting metabolites can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Methyl 3-hydroxyheptadecanoate: Another hydroxy fatty acid methyl ester with a hydroxyl group at the 3-position instead of the 5-position.
Methyl 5-hydroxyhexadecanoate: A similar compound with a shorter carbon chain.
Uniqueness: Methyl 5-hydroxyheptadecanoate is unique due to its specific hydroxylation pattern and chain length. These structural features confer distinct physicochemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
89411-13-2 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
methyl 5-hydroxyheptadecanoate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21-2/h17,19H,3-16H2,1-2H3 |
InChI Key |
VUDLOCBCLVTQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


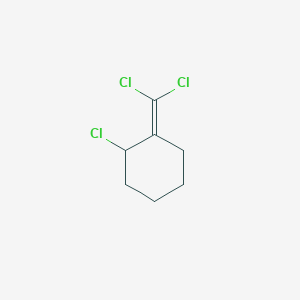


![3-phenyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14383774.png)

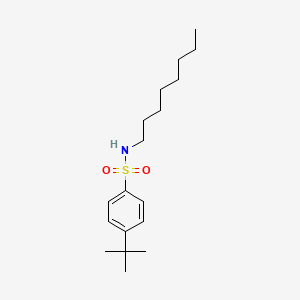
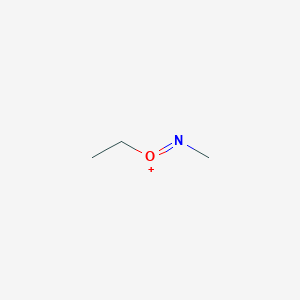
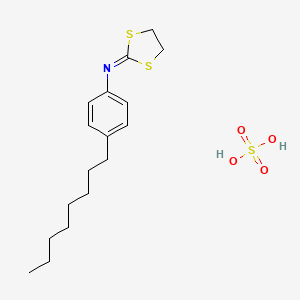
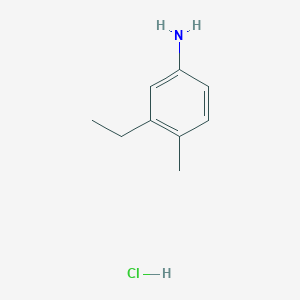
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
